6,7-Dimethoxy-3,3,3',3'-tetramethyl-3H,3'H,4H,4'H-1,1'-biisoquinoline
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Overview
Description
6,7-Dimethoxy-3,3,3’,3’-tetramethyl-3H,3’H,4H,4’H-1,1’-biisoquinoline is a complex organic compound characterized by its unique biisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,3,3’,3’-tetramethyl-3H,3’H,4H,4’H-1,1’-biisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted isoquinoline derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,3,3’,3’-tetramethyl-3H,3’H,4H,4’H-1,1’-biisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, potentially enhancing its reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
6,7-Dimethoxy-3,3,3’,3’-tetramethyl-3H,3’H,4H,4’H-1,1’-biisoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,3,3’,3’-tetramethyl-3H,3’H,4H,4’H-1,1’-biisoquinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-1H-isoquinoline
Uniqueness
6,7-Dimethoxy-3,3,3’,3’-tetramethyl-3H,3’H,4H,4’H-1,1’-biisoquinoline is unique due to its biisoquinoline structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C24H28N2O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(3,3-dimethyl-4H-isoquinolin-1-yl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C24H28N2O2/c1-23(2)13-15-9-7-8-10-17(15)21(25-23)22-18-12-20(28-6)19(27-5)11-16(18)14-24(3,4)26-22/h7-12H,13-14H2,1-6H3 |
InChI Key |
TUDDBIBRAYSSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)C |
Origin of Product |
United States |
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